molecular formula C16H15N3O2S B2710740 (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035004-41-0

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2710740
CAS No.: 2035004-41-0
M. Wt: 313.38
InChI Key: NVOHGSTWYSENOO-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound that features a combination of furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, to form the pyrazole ring.

    Introduction of the thiophene ring: This could involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole.

    Formation of the acrylamide moiety: This step might involve the reaction of an acrylamide derivative with the furan ring under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to the presence of heterocyclic rings that can enhance electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The furan, thiophene, and pyrazole rings could play a role in these interactions by providing multiple binding sites and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-(3-pyridyl)-1H-pyrazol-1-yl)ethyl)acrylamide: Similar structure but with a pyridine ring instead of thiophene.

    (E)-3-(furan-2-yl)-N-(2-(3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide: Contains a pyrimidine ring instead of thiophene.

Uniqueness

The uniqueness of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide lies in its combination of furan, thiophene, and pyrazole rings, which can impart distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and therapeutic agents.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(4-3-14-2-1-10-21-14)17-7-9-19-8-5-15(18-19)13-6-11-22-12-13/h1-6,8,10-12H,7,9H2,(H,17,20)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHGSTWYSENOO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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